Oxan-3-ylmethanesulfonyl chloride
Description
Significance of Sulfonyl Chlorides in Chemical Synthesis
Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their high reactivity and versatility. magtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom, which is rendered highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. fiveable.me This reactivity makes the chloride a good leaving group, facilitating a wide array of chemical transformations. fiveable.me
The most prominent application of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. nih.govsigmaaldrich.com This reaction is fundamental to medicinal chemistry, as the sulfonamide linkage is a key component in numerous therapeutic agents, including antibiotics and anti-inflammatory drugs. quora.comnih.gov Similarly, reacting sulfonyl chlorides with alcohols yields sulfonate esters, which are valuable intermediates in their own right, often used as leaving groups in substitution and elimination reactions. fiveable.me
Beyond these classical transformations, sulfonyl chlorides serve as precursors to other important functional groups like sulfones and sulfinic acids. nih.gov They are also employed in more advanced applications, such as acting as sources for various chemical groups in reactions like sulfonylation, arylation, and annulations. magtech.com.cn Modern synthetic methods, including photocatalysis, have further expanded the utility of sulfonyl chlorides by enabling their synthesis under mild conditions with high functional group tolerance. nih.govacs.org
Structural Characteristics and Related Oxane-Containing Compounds
The chemical structure of Oxan-3-ylmethanesulfonyl chloride is defined by two key components: the oxane ring and the methanesulfonyl chloride side chain.
Oxane Ring: The oxane ring, also known as tetrahydropyran (B127337) (THP), is a six-membered aliphatic heterocycle containing five carbon atoms and one oxygen atom. drugbank.comwikipedia.org This saturated ring system is conformationally flexible, typically adopting a chair conformation similar to cyclohexane (B81311) to minimize steric strain. chempedia.info The presence of the oxygen atom reduces certain gauche interactions, influencing its planarity compared to cyclobutane (B1203170) rings. nih.gov The oxane motif is prevalent in nature, forming the core of pyranose sugars like glucose. wikipedia.org In medicinal chemistry, it is considered a valuable scaffold due to its favorable properties, including improved solubility and metabolic stability in drug candidates. nih.gov
Methanesulfonyl Chloride Group: This functional group (-CH₂SO₂Cl) is attached to the 3-position of the oxane ring. The sulfonyl chloride moiety is tetrahedral at the sulfur center. wikipedia.org Its high reactivity is central to the compound's function as a synthetic intermediate.
The combination of a stable, drug-like heterocyclic core with a reactive chemical handle is a common strategy in modern chemical synthesis. Related oxane-containing compounds are found in a vast number of natural products and pharmaceuticals, often exhibiting significant biological activity, including anticancer and antifungal properties. nih.gov For instance, the oxetane (B1205548) ring (a four-membered ether) is found in the anticancer drug Paclitaxel, where it acts as a conformational lock and a hydrogen bond acceptor. nih.gov Similarly, seven-membered oxepane (B1206615) rings are present in various marine natural products with potent cytotoxic activities. nih.gov
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1341053-94-8 shachemlin.commolport.comfluorochem.co.uk |
| Molecular Formula | C₆H₁₁ClO₃S molport.com |
| SMILES | ClS(=O)(=O)CC1CCCOC1 molport.com |
| Purity | Typically ≥98% fluorochem.co.uk |
This table is generated based on data from chemical suppliers and databases.
Historical Context and Emerging Research Trajectories
The chemistry of sulfonyl chlorides has a long history, with foundational synthesis methods like the Sandmeyer-type reaction being developed decades ago. acs.org Traditionally, their synthesis involved harsh reagents such as chlorosulfonic acid or thionyl chloride, which often had limited compatibility with complex molecules. nih.govbritannica.com The industrial production of simple arylsulfonyl chlorides, for example, involves reacting an arene with chlorosulfuric acid. wikipedia.org
The specific compound, this compound, is a more modern reagent, as indicated by its relatively recent CAS number assignment. Its development aligns with a significant trend in medicinal chemistry: the increasing use of saturated heterocyclic scaffolds, like oxane, to improve the physicochemical properties of drug candidates. nih.gov
Emerging research trajectories are focused on developing milder and more selective methods for synthesizing functionalized sulfonyl chlorides. Photocatalytic approaches, for instance, allow for the generation of sulfonyl chlorides from precursors like aryldiazonium salts or S-arylthioacetates under visible light at room temperature, showing excellent tolerance for other functional groups. nih.govacs.org Another innovative strategy involves the activation of stable primary sulfonamides to convert them back into highly reactive sulfonyl chlorides for late-stage functionalization, a technique that is highly valuable in drug discovery programs. nih.gov
Given the growing interest in both sulfonyl chloride chemistry and oxane-containing fragments, the future utility of this compound and related compounds likely lies in their application as specialized building blocks for creating novel, complex, and biologically relevant molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxan-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHRZAPEMAIYIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341053-94-8 | |
| Record name | oxan-3-ylmethanesulfonyl chloride | |
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Synthetic Methodologies for Oxan 3 Ylmethanesulfonyl Chloride and Analogues
Direct Synthesis Routes
The direct synthesis of Oxan-3-ylmethanesulfonyl chloride is a process that demands careful consideration of precursors and reaction parameters to ensure efficiency and yield.
Precursor Identification and Preparation
The primary precursor for the synthesis of this compound is (Oxan-3-yl)methanol. This alcohol can be prepared through various standard organic synthesis techniques. The preparation of the requisite oxane ring structure can be achieved via cyclization reactions of appropriate precursor molecules. smolecule.com
Another common strategy for synthesizing sulfonyl chlorides involves the use of S-alkylisothiourea salts. These salts are readily prepared from the corresponding alkyl halides or mesylates and thiourea. organic-chemistry.orgresearchgate.net This method offers an alternative pathway to the target compound, starting from a halogenated or mesylated oxane derivative.
Reaction Conditions and Reagents
The conversion of an alcohol to a sulfonyl chloride is a fundamental transformation in organic synthesis. For the synthesis of this compound from (Oxan-3-yl)methanol, several reagents and conditions can be employed. A common method involves the reaction of the alcohol with a sulfonylating agent.
A prevalent method for converting alcohols to chlorides involves the use of thionyl chloride (SOCl₂), which can be used neat or with a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier-Haack reagent. commonorganicchemistry.com
Alternatively, sulfonyl chlorides can be synthesized from thiols or disulfides through oxidative chlorination. researchgate.netnih.gov Reagents like N-chlorosuccinimide (NCS) in the presence of an acid can facilitate this transformation. nih.gov A continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) has also been developed for the synthesis of sulfonyl chlorides from thiols and disulfides. rsc.org
The following table summarizes common reagents for the synthesis of sulfonyl chlorides:
| Reagent System | Substrate | Description |
| Thionyl chloride (SOCl₂) | Alcohol | Can be used neat or with a solvent like DCM. commonorganicchemistry.com |
| SOCl₂ + DMF (cat.) | Alcohol | Catalytic DMF forms the reactive Vilsmeier-Haack reagent. commonorganicchemistry.com |
| N-Chlorosuccinimide (NCS) | Thiols, S-Alkylisothiourea salts | A milder reagent for oxidative chlorination. organic-chemistry.orgnih.gov |
| 1,3-dichloro-5,5-dimethylhydantoin (DCH) | Thiols, Disulfides | Used in continuous flow synthesis for oxidative chlorination. rsc.org |
Optimization of Synthetic Efficiency
Optimizing the synthesis of sulfonyl chlorides involves maximizing the yield and minimizing side products. In a continuous flow synthesis of sulfonyl chlorides, a short residence time of 41 seconds in a small reactor volume (639 μL) resulted in a high space-time yield of 6.7 kg L⁻¹ h⁻¹. rsc.org For batch reactions, a design of experiments (DOE) approach can be used to determine the optimal reaction conditions to maximize the yield of the desired sulfonyl chloride while minimizing impurities. mdpi.com The use of milder, non-acidic reaction conditions offered by reagents like methanesulfonyl chloride (MsCl) and 4-toluenesulfonyl chloride (TsCl) can also improve efficiency. commonorganicchemistry.com
Synthesis of Related Oxane-Containing Methanesulfonyl Chlorides
The synthesis of analogues of this compound, where the oxane ring is substituted, follows similar synthetic principles. For instance, the synthesis of [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride involves reacting the corresponding oxane precursor with methanesulfonyl chloride in the presence of a base like triethylamine. smolecule.com The reactivity of sulfonyl chlorides allows for their conversion into a variety of other functional groups, making them versatile building blocks. For example, they readily react with alcohols to form methanesulfonates and with amines to produce stable methanesulfonamides. smolecule.com
The following table highlights some related oxane-containing methanesulfonyl chlorides and their precursors:
| Compound Name | Precursor |
| [4-(propan-2-yl)oxan-4-yl]methanesulfonyl chloride | [4-(propan-2-yl)oxan-4-yl]methanol |
| (oxan-4-yl)methanesulfonyl chloride | (oxan-4-yl)methanol |
| (oxan-2-yl)methanesulfonyl chloride | (oxan-2-yl)methanol |
Green Chemistry Approaches in Sulfonyl Chloride Synthesis
Traditional methods for synthesizing sulfonyl chlorides often employ harsh and toxic reagents. organic-chemistry.org In recent years, there has been a significant shift towards developing more environmentally friendly "green" methods.
One such approach utilizes S-alkylisothiourea salts and N-chlorosuccinimide (NCS) as the chlorinating agent. organic-chemistry.org This method is operationally simple, scalable, and avoids the use of hazardous reagents like chlorine gas. organic-chemistry.org A key advantage is the ability to recycle the succinimide (B58015) byproduct back into NCS using sodium hypochlorite (B82951) (bleach). organic-chemistry.orgresearchgate.net
Another green method involves the use of Oxone and a halide source (KX, where X = Cl or Br) in water as the solvent for the oxyhalogenation of thiols and disulfides. rsc.org This approach is rapid and efficient, offering a milder and more practical alternative to traditional methods. rsc.org Similarly, sodium chlorite (B76162) (NaClO₂) has been used for the oxidative chlorosulfonation of S-alkyl isothiourea salts and other sulfur-containing substrates in an environmentally benign manner. organic-chemistry.org These green methodologies represent a significant advancement in the sustainable synthesis of sulfonyl chlorides.
Chemical Reactivity and Reaction Mechanisms of Oxan 3 Ylmethanesulfonyl Chloride
Nucleophilic Substitution Reactions
The sulfonyl chloride group is an excellent leaving group, and the sulfur atom is highly electrophilic, making it a prime target for nucleophilic attack. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center. Unlike acyl chlorides, which often react via a tetrahedral intermediate, the mechanism for sulfonyl chlorides can be complex, often described as an Sₙ2-type displacement at the sulfur atom. researchgate.net The reaction involves the approach of a nucleophile, leading to a trigonal bipyramidal transition state before the departure of the chloride ion. researchgate.net
A wide array of nucleophiles can displace the chloride from the sulfonyl group. For instance, reaction with water (hydrolysis) yields the corresponding sulfonic acid, while reaction with alcohols (alcoholysis) in the presence of a non-nucleophilic base like pyridine (B92270) produces sulfonate esters. wikipedia.orgyoutube.com Amines react readily to form stable sulfonamides, a reaction that forms the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org
The general scheme for nucleophilic substitution is as follows: Oxan-3-yl-CH₂SO₂Cl + Nu⁻ → Oxan-3-yl-CH₂SO₂-Nu + Cl⁻
| Nucleophile (Nu) | Reagent Example | Product Class | Specific Product Example |
| Hydroxide | Water (H₂O) | Sulfonic Acid | Oxan-3-ylmethanesulfonic acid |
| Alkoxide | Ethanol (CH₃CH₂OH) | Sulfonate Ester | Ethyl oxan-3-ylmethanesulfonate |
| Amine | Ammonia (NH₃) | Primary Sulfonamide | Oxan-3-ylmethanesulfonamide |
| Thiolate | Sodium thiophenoxide (PhSNa) | Thiosulfonate | Phenyl oxan-3-ylmethanethiosulfonate |
| Azide (B81097) | Sodium azide (NaN₃) | Sulfonyl Azide | Oxan-3-ylmethanesulfonyl azide |
The conversion of an alcohol's hydroxyl group, which is a poor leaving group, into a sulfonate ester (like a tosylate, mesylate, or in this case, an "oxanylate") is a common strategy in organic synthesis. pressbooks.pubopenstax.org This transforms the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions at the adjacent carbon atom. pressbooks.pub
Elimination Reactions and Sulfene (B1252967) Generation
Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as Oxan-3-ylmethanesulfonyl chloride, can undergo elimination reactions in the presence of a strong, non-nucleophilic base, typically a tertiary amine like triethylamine. wikipedia.org This 1,2-elimination of HCl does not yield a stable alkene-like species but rather a highly reactive intermediate known as a sulfene (RCH=SO₂). wikipedia.org
The generated sulfene is not isolated but is trapped in situ by various reagents present in the reaction mixture. For example, if the reaction is carried out in the presence of an alcohol or an amine, the sulfene will react to form a sulfonate ester or a sulfonamide, respectively. In the absence of an effective trapping agent, the sulfene can dimerize or polymerize.
The mechanism proceeds as follows:
Deprotonation: A base removes a proton from the carbon alpha to the sulfonyl group.
Chloride Ejection: The resulting carbanion expels the chloride ion to form the sulfene.
Trapping: The sulfene undergoes a rapid reaction with a trapping agent.
| Base | Trapping Agent | Expected Product |
| Triethylamine (Et₃N) | Cyclopentadiene | [2+2] Cycloaddition adduct |
| Triethylamine (Et₃N) | Enamine | Four-membered thietane (B1214591) 1,1-dioxide ring |
| 1,8-Diazabicycloundec-7-ene (DBU) | Methanol | Methyl oxan-3-ylmethanesulfonate |
Electrophilic Aromatic Substitution Pathways (with related acyl chlorides)
Sulfonyl chlorides can act as electrophiles in Friedel-Crafts type reactions with aromatic compounds to form sulfones. wikipedia.org This reaction, known as sulfonylation, is analogous to the more common Friedel-Crafts acylation with acyl chlorides. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the sulfonyl chloride and generate a more potent electrophilic species that can attack the electron-rich aromatic ring. libretexts.org
The general reaction is: Ar-H + R-SO₂Cl --(Lewis Acid)--> Ar-SO₂-R + HCl
In the context of this compound, reaction with an aromatic substrate like benzene (B151609) would be expected to yield an aryl alkyl sulfone. The reactivity and regioselectivity of the substitution are governed by the nature of the substituents already present on the aromatic ring. Electron-donating groups activate the ring and direct the substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position.
| Aromatic Substrate | Lewis Acid Catalyst | Expected Major Product(s) |
| Benzene | AlCl₃ | (Oxan-3-ylmethyl)sulfonylbenzene |
| Toluene | AlCl₃ | 1-Methyl-4-[(oxan-3-ylmethyl)sulfonyl]benzene |
| Anisole | AlCl₃ | 1-Methoxy-4-[(oxan-3-ylmethyl)sulfonyl]benzene |
| Nitrobenzene | AlCl₃ | 1-Nitro-3-[(oxan-3-ylmethyl)sulfonyl]benzene |
While sulfuryl chloride (SO₂Cl₂) can be used for nuclear chlorination of activated aromatic rings, the reaction of an alkanesulfonyl chloride like this compound with an arene typically leads to the formation of a C-S bond, resulting in a sulfone. wikipedia.orgrsc.org
Addition Reactions to Unsaturated Systems
Sulfonyl chlorides can add across carbon-carbon double and triple bonds under various conditions. magtech.com.cn These reactions can proceed via either radical or ionic pathways, leading to different types of products.
One common reaction is the free-radical addition of sulfonyl chlorides to alkenes, often initiated by light, heat, or a radical initiator like AIBN. This process typically results in the formation of a β-chloro sulfone. The reaction proceeds via a chain mechanism involving a sulfonyl radical (RSO₂•).
Another pathway involves metal-catalyzed additions, such as copper-catalyzed chlorosulfonylation. In these reactions, both the sulfonyl group and the chlorine atom add across the double bond. magtech.com.cn
| Unsaturated Substrate | Conditions | Reaction Type | Expected Product |
| Styrene | Radical Initiator (e.g., AIBN), Heat | Radical Addition | 1-Chloro-2-phenylethyl (oxan-3-ylmethyl) sulfone |
| 1-Octene | CuCl₂ Catalyst | Atom Transfer Radical Addition (ATRA) | 1-Chloro-2-(oxan-3-ylmethylsulfonyl)octane |
| Phenylacetylene | Cu(I) Catalyst | Addition to Alkyne | (E)-1-Chloro-2-phenylvinyl (oxan-3-ylmethyl) sulfone |
These addition reactions provide a powerful method for the simultaneous introduction of a sulfone moiety and a chlorine atom, which can be further functionalized.
Oxidation and Reduction Pathways of Sulfonyl Moieties
The sulfonyl group (-SO₂) represents sulfur in its highest oxidation state (+6), so the sulfur atom in this compound cannot be further oxidized. However, the sulfonyl chloride itself is often prepared by the oxidation of lower-valent sulfur species like thiols or sulfides. acsgcipr.orgorganic-chemistry.orgacs.org
Conversely, the sulfonyl chloride moiety can be reduced. A variety of reducing agents can be employed to convert sulfonyl chlorides to different products. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the sulfonyl chloride all the way down to a thiol. Milder reduction conditions can yield sulfinic acids or their salts. For instance, reaction with sodium sulfite (B76179) (Na₂SO₃) produces a sodium sulfinate salt. wikipedia.org Deoxygenation can also be achieved to synthesize thioethers. organic-chemistry.org
| Reducing Agent/System | Product Class | Specific Product Example |
| Zinc (Zn) / Acid | Sulfinic Acid | Oxan-3-ylmethanesulfinic acid |
| Sodium Sulfite (Na₂SO₃) | Sulfinate Salt | Sodium oxan-3-ylmethanesulfinate |
| Triphenylphosphine (PPh₃) then H₂O | Thiol | (Oxan-3-yl)methanethiol organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Thiol | (Oxan-3-yl)methanethiol |
Role in Rearrangement Reactions
Rearrangement reactions are transformations where the carbon skeleton or the position of a functional group in a molecule is altered. thermofisher.com While this compound itself is not prone to intramolecular rearrangement under normal conditions, its reactions can lead to intermediates that subsequently rearrange.
A key area where rearrangements can occur is during nucleophilic substitution reactions that proceed through a carbocation intermediate (Sₙ1 mechanism). masterorganicchemistry.com Although primary systems like the one in this compound (after conversion to a sulfonate ester and departure of the leaving group) strongly favor the Sₙ2 mechanism, Sₙ1 pathways with carbocation formation can be forced under certain conditions (e.g., with non-nucleophilic solvents and Lewis acids). If a primary carbocation were to form at the methylene (B1212753) bridge, it would be highly unstable and could potentially undergo a 1,2-hydride shift from the oxane ring to form a more stable secondary or tertiary carbocation, leading to a rearranged product. pressbooks.pub
For example, if the hydroxyl group of (oxan-3-yl)methanol is first converted to a good leaving group using a sulfonyl chloride, subsequent solvolysis could, in principle, lead to rearranged products.
Scenario: Reaction of a derivative where the leaving group is attached to the oxane ring, which is then substituted.
Potential Rearrangement: A carbocation formed on the oxane ring could trigger a ring-contraction or ring-opening rearrangement, although such pathways are highly dependent on the specific substrate and reaction conditions.
It is important to note that rearrangements are not a typical or facile pathway for primary alkanesulfonyl chlorides themselves but are a consideration in the subsequent reactions of the products derived from them, particularly in reactions involving carbocation intermediates. masterorganicchemistry.comstackexchange.com
Advanced Characterization and Spectroscopic Analysis for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For "Oxan-3-ylmethanesulfonyl chloride," both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
The ¹H NMR spectrum is anticipated to display a series of multiplets corresponding to the protons of the oxane ring and the methylene (B1212753) group adjacent to the sulfonyl chloride moiety. The chemical shifts are influenced by the electronegativity of the ether oxygen and the electron-withdrawing sulfonyl chloride group. The protons on the carbon adjacent to the sulfonyl chloride (H-7) are expected to be the most deshielded of the non-oxane ring protons. Within the oxane ring, the protons on the carbons adjacent to the oxygen (H-2 and H-6) will also exhibit downfield shifts.
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the methylene group attached to the sulfonyl chloride (C-7) is expected to have a significant downfield shift due to the strong electron-withdrawing effect of the -SO₂Cl group. The carbons of the oxane ring adjacent to the ether oxygen (C-2 and C-6) will also be deshielded.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Multiplicity | Predicted J-Coupling (Hz) |
| H-2a, H-2e | 3.8 - 4.0 | - | m | - |
| C-2 | - | 68.0 - 72.0 | - | - |
| H-3 | 2.0 - 2.3 | - | m | - |
| C-3 | - | 30.0 - 35.0 | - | - |
| H-4a, H-4e | 1.5 - 1.8 | - | m | - |
| C-4 | - | 25.0 - 30.0 | - | - |
| H-5a, H-5e | 1.6 - 1.9 | - | m | - |
| C-5 | - | 28.0 - 33.0 | - | - |
| H-6a, H-6e | 3.4 - 3.6 | - | m | - |
| C-6 | - | 65.0 - 70.0 | - | - |
| H-7a, H-7b | 3.5 - 3.7 | - | d | J ≈ 7 |
| C-7 | - | 55.0 - 60.0 | - | - |
Note: Predicted values are based on standard chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in confirming the proton-proton coupling network within the oxane ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively correlate each proton to its directly attached carbon and to neighboring carbons, respectively, solidifying the structural assignment.
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
For "this compound" (C₆H₁₁ClO₃S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. arxiv.org The presence of chlorine and sulfur isotopes (³⁵Cl/³⁷Cl and ³²S/³³S/³⁴S) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its fragments. rsc.org
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak, although it may be of low intensity due to the lability of the sulfonyl chloride group. Key fragmentation pathways would likely include:
Loss of chlorine: [M - Cl]⁺
Loss of sulfur dioxide: [M - SO₂]⁺
Cleavage of the C-S bond: leading to the formation of the oxan-3-ylmethyl cation.
Ring-opening and fragmentation of the oxane moiety. libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ³⁵Cl, ³²S) | Proposed Fragment Ion | Notes |
| 198/200 | [C₆H₁₁ClO₃S]⁺ | Molecular ion (M⁺) with characteristic M+2 peak for ³⁷Cl. |
| 163 | [C₆H₁₁O₃S]⁺ | Loss of Cl. |
| 134 | [C₆H₁₁ClO]⁺ | Loss of SO₂. |
| 99 | [C₅H₉O]⁺ | Oxan-3-ylmethyl cation. |
| 81 | [C₅H₉]⁺ | Loss of water from the oxan-3-ylmethyl cation. |
| 64 | [SO₂]⁺ | Sulfur dioxide radical cation. |
The monitoring of these characteristic ions can be used to follow the progress of reactions involving "this compound" and to identify reaction products and intermediates.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides definitive information about the functional groups present in a molecule. nih.govamericanpharmaceuticalreview.com These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.
For "this compound," the most prominent features in the IR and Raman spectra will arise from the sulfonyl chloride and oxane functional groups.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| SO₂Cl | Asymmetric S=O Stretch | 1370 - 1390 | Strong | Strong |
| SO₂Cl | Symmetric S=O Stretch | 1170 - 1190 | Strong | Strong |
| C-O-C (Oxane) | Asymmetric Stretch | 1080 - 1150 | Strong | Medium |
| C-S | Stretch | 650 - 750 | Medium | Strong |
| S-Cl | Stretch | 300 - 400 | Medium | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
| CH₂ | Scissoring/Bending | 1440 - 1480 | Medium | Medium |
The strong and distinct absorptions of the sulfonyl group are particularly useful for confirming the presence of this functionality and for studying its electronic environment. nist.gov The C-O-C stretching of the oxane ring is also a characteristic and strong band in the IR spectrum. udayton.edu Raman spectroscopy is especially useful for observing the less polar S-Cl and C-S bonds. libretexts.org
X-ray Crystallography of Derived Structures
While obtaining a single crystal of the reactive "this compound" itself may be challenging, X-ray crystallography of its more stable derivatives, such as sulfonate esters, can provide invaluable, high-resolution structural information. nih.gov By reacting "this compound" with an alcohol, a corresponding sulfonate ester can be formed, which is generally more amenable to crystallization.
Analysis of the crystal structure of such a derivative would reveal precise bond lengths, bond angles, and torsion angles. This would allow for the detailed characterization of the geometry around the sulfur atom and the conformation of the oxane ring in the solid state. The oxane ring is expected to adopt a chair conformation, similar to cyclohexane (B81311), to minimize steric and torsional strain. rsc.org
Expected Crystallographic Parameters for a Sulfonate Ester Derivative
| Parameter | Expected Value |
| S=O Bond Length | ~1.43 Å |
| S-O (ester) Bond Length | ~1.57 Å |
| S-C Bond Length | ~1.77 Å |
| O=S=O Bond Angle | ~120° |
| O=S-O (ester) Bond Angle | ~108° |
| O=S-C Bond Angle | ~108° |
| Oxane Ring Conformation | Chair |
Furthermore, the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds (if suitable functional groups are present in the alcohol moiety of the ester), dipole-dipole interactions, and van der Waals forces, which govern the supramolecular architecture. nih.govcdnsciencepub.com
Chiroptical Spectroscopy in Stereochemical Analysis
"this compound" possesses a stereocenter at the C-3 position of the oxane ring, and therefore exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful technique for the stereochemical analysis of chiral molecules. chiralabsxl.comnih.govlibretexts.orgyoutube.com
Each enantiomer of a chiral compound will interact differently with left and right circularly polarized light, resulting in a unique CD spectrum. The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light versus wavelength. A positive or negative peak in the CD spectrum is known as a Cotton effect.
The sulfonyl group itself is not a traditional chromophore in the UV-Vis region, but electronic transitions associated with the sulfur-oxygen bonds can give rise to CD signals. The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. researchgate.netnih.gov
By comparing the experimental CD spectrum of an enantiomerically enriched sample of a derivative of "this compound" with the spectra predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined. nih.gov This approach is invaluable for the unambiguous assignment of stereochemistry, which is often crucial in the synthesis of chiral molecules. chiralabsxl.comnih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations would typically be employed to determine key characteristics of Oxan-3-ylmethanesulfonyl chloride.
Typical Parameters Investigated:
Molecular Geometry: Optimization of the 3D structure to find the lowest energy conformation.
Electron Distribution: Calculation of atomic charges and mapping of the electrostatic potential to identify electron-rich and electron-deficient regions. The sulfonyl chloride group is expected to be highly electrophilic.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The LUMO would likely be centered on the sulfur atom, making it susceptible to nucleophilic attack.
Currently, there are no published studies detailing these specific quantum chemical calculations for this compound.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of reactions involving this compound is crucial for its application in synthesis. Reaction pathway modeling is a computational technique used to map out the energy landscape of a chemical reaction, identifying intermediates and transition states.
For instance, the reaction of this compound with a nucleophile (e.g., an amine or alcohol) could be modeled. This would involve:
Locating Transition States: Identifying the highest energy point along the reaction coordinate.
Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.
Investigating Reaction Mechanisms: Differentiating between possible mechanisms, such as an SN2-type displacement at the sulfur atom.
A detailed search of scientific literature did not yield any studies on reaction pathway modeling or transition state analysis specifically for this compound.
Structure-Reactivity Relationship (SAR) Studies via Computational Methods
Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity or biological activity. Computationally, this involves calculating various molecular descriptors for a series of related compounds and building a statistical model.
For a series of analogs of this compound, computational SAR studies could investigate how modifications to the oxane ring (e.g., substitution) affect the reactivity of the sulfonyl chloride group. Key descriptors would include:
Electronic Descriptors: Atomic charges, dipole moment.
Steric Descriptors: Molecular volume, surface area.
Quantum Mechanical Descriptors: HOMO/LUMO energies.
No computational SAR studies focusing on this compound or a closely related series of analogs are currently available in the literature.
Molecular Dynamics Simulations of Related Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. While often applied to large biological systems, MD can also provide insights into the behavior of smaller molecules in solution or their interaction with surfaces or other molecules.
An MD simulation of this compound could, for example, explore:
Solvation Effects: How solvent molecules arrange around the solute and influence its conformational preferences and reactivity.
Conformational Dynamics: The flexibility of the oxane ring and its influence on the orientation of the methanesulfonyl chloride moiety.
At present, there are no published molecular dynamics simulation studies that specifically feature this compound.
A comprehensive review of available scientific literature and chemical databases indicates a significant lack of specific research focused exclusively on the compound This compound . While the existence of this chemical is noted in various chemical supplier catalogs and databases, dedicated studies detailing its unique synthetic methodologies, reactivity profiles, and specific applications are not presently available in published research.
General synthetic routes for sulfonyl chlorides are well-documented in chemical literature. These methods often involve the oxidation and chlorination of corresponding thiols or the reaction of Grignard reagents with sulfuryl chloride. Sustainable approaches are also gaining traction, utilizing greener solvents and reagents to minimize environmental impact. However, specific adaptations and optimizations of these methods for the synthesis of this compound, including reaction conditions, yields, and purification techniques, have not been specifically reported.
Similarly, the broader field of sulfonyl chloride chemistry is rich with examples of their utility in organic synthesis, serving as precursors to sulfonamides, sulfonates, and sulfones. Their role in materials science for the functionalization of polymers and in the development of advanced coatings is also an active area of research. Furthermore, the use of related sulfur-containing compounds in asymmetric synthesis to create chiral molecules is a key strategy in drug discovery and development.
Despite this general context, the specific application of this compound in these areas remains unexplored in the current body of scientific literature. There are no detailed research findings on its uncharted reactivity, potential catalytic applications, integration into asymmetric synthesis protocols, or its use in advanced materials. Consequently, a discussion of future research directions and interdisciplinary opportunities for this specific compound would be purely speculative.
Due to the absence of dedicated research on "this compound," it is not possible to generate a thorough and scientifically accurate article that adheres to the requested detailed outline. The necessary data on its synthesis, reactivity, and applications has not been published.
Q & A
Q. How can researchers safely dispose of waste containing this compound?
- Methodology : Neutralize sulfonyl chloride residues with cold aqueous sodium bicarbonate (5% w/v) in a well-ventilated area. Confirm neutralization via pH strips before disposal. Document procedures in alignment with EPA guidelines and institutional protocols .
- Key Considerations : Avoid mixing with incompatible waste (e.g., strong bases or oxidizers) to prevent exothermic reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
